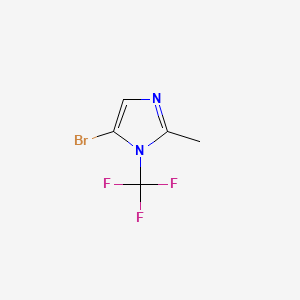
5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that contains bromine, methyl, and trifluoromethyl groups attached to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole typically involves the bromination of 2-methyl-1-(trifluoromethyl)-1H-imidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include 2-methyl-1-(trifluoromethyl)-1H-imidazole derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Formation of imidazole N-oxides.
Reduction Reactions: Dehalogenated imidazole derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
科学研究应用
5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 5-bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions with target proteins.
相似化合物的比较
Similar Compounds
5-Bromo-2-methyl-1H-imidazole: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
2-Methyl-1-(trifluoromethyl)-1H-imidazole: Lacks the bromine atom, which may influence its reactivity in substitution and coupling reactions.
5-Bromo-1H-imidazole: Lacks both the methyl and trifluoromethyl groups, resulting in different chemical properties and applications.
Uniqueness
5-Bromo-2-methyl-1-(trifluoromethyl)-1H-imidazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C5H4BrF3N2 |
|---|---|
分子量 |
229.00 g/mol |
IUPAC 名称 |
5-bromo-2-methyl-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c1-3-10-2-4(6)11(3)5(7,8)9/h2H,1H3 |
InChI 键 |
SMGSIGJHISNLCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N1C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


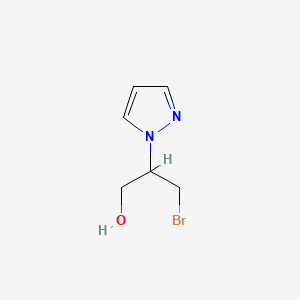
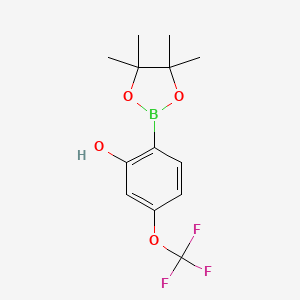

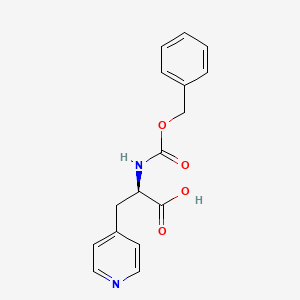

![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)

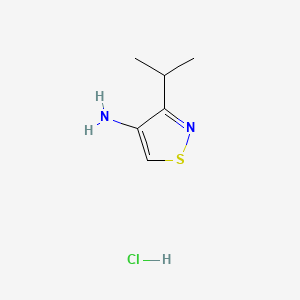
![3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
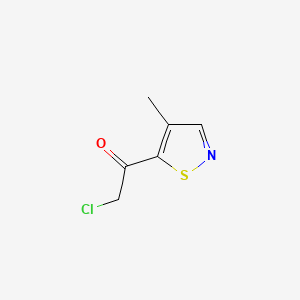


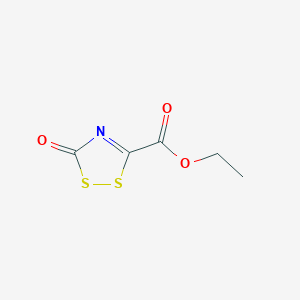
![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)
